molecular formula C8H13N3 B3133312 N-(3-aminopropyl)pyridin-2-amine CAS No. 38585-73-8

N-(3-aminopropyl)pyridin-2-amine

Cat. No. B3133312
M. Wt: 151.21 g/mol
InChI Key: CNDAFPBECHAXDU-UHFFFAOYSA-N
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Patent
US06794385B2

Procedure details

A mixture of 2-bromopyridine (12.3 mL, 126.7 mmol) and pyridine (13 mL, 161 mmol) in 1,3-diaminopropane (53.5 mL, 640 mmol) was refluxed under nitrogen for 18 hours. The reaction mixture was evaporated under reduced pressure and cooled, and the resulting residue was treated with THF (150 mL) to yield a white precipitate. The precipitate was filtered and washed with additional THF (100 mL). Evaporation of the filtrate afforded an orange oil, which was distilled in vacuo to give N-(2-pyridinyl)-1,3-propanediamine (9.6 g, 50%) as a colorless oil: bp 128-132° C. (2 mmHg).
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
53.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.N1C=CC=CC=1.[NH2:14][CH2:15][CH2:16][CH2:17][NH2:18]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:14][CH2:15][CH2:16][CH2:17][NH2:18]

Inputs

Step One
Name
Quantity
12.3 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
13 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
53.5 mL
Type
reactant
Smiles
NCCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
the resulting residue was treated with THF (150 mL)
CUSTOM
Type
CUSTOM
Details
to yield a white precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with additional THF (100 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
afforded an orange oil, which
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)NCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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